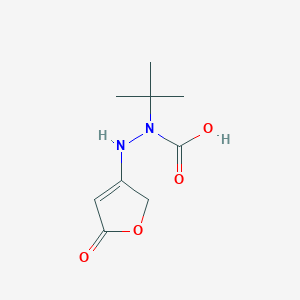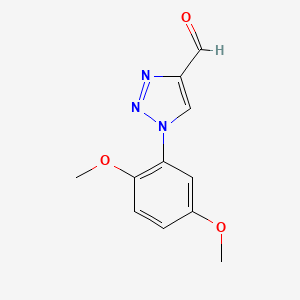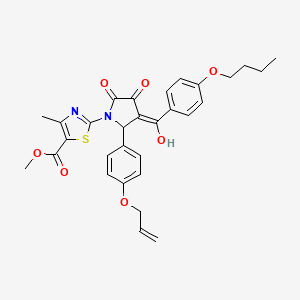![molecular formula C40H34O2P2 B12873350 ((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine)](/img/structure/B12873350.png)
((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dibenzo[e,g][1,4]dioxocine core with two diphenylphosphine groups attached, making it an interesting subject for research in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine) typically involves multi-step organic reactions. The process begins with the formation of the dibenzo[e,g][1,4]dioxocine core, followed by the introduction of methyl groups at the 6 and 7 positions. The final step involves the attachment of diphenylphosphine groups to the core structure. Common reagents used in these reactions include phosphine ligands, methylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the isolation of the compound in its pure form.
化学反应分析
Types of Reactions
((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.
Substitution: The diphenylphosphine groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine derivatives. These products can be further utilized in various chemical processes and applications.
科学研究应用
Chemistry
In chemistry, ((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine) is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are valuable in catalysis and materials science.
Biology
The compound’s potential biological applications include its use as a probe in biochemical assays. Its ability to interact with specific biomolecules makes it a useful tool in studying biological processes at the molecular level.
Medicine
In medicine, the compound is being explored for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs for various diseases.
Industry
In the industrial sector, ((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine) is used in the synthesis of advanced materials. Its ability to form stable complexes with metals makes it valuable in the production of catalysts and other functional materials.
作用机制
The mechanism of action of ((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine) involves its interaction with molecular targets through its phosphine groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s ability to form stable complexes with metals also plays a crucial role in its mechanism of action, particularly in catalysis and materials science.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Dicyclohexylphosphine: Another phosphine ligand with different steric properties.
Bis(diphenylphosphino)methane: A bidentate ligand with similar coordination capabilities.
Uniqueness
((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine) is unique due to its dibenzo[e,g][1,4]dioxocine core, which imparts distinct structural and electronic properties. This uniqueness allows it to form more stable and selective complexes with metals compared to other phosphine ligands.
属性
分子式 |
C40H34O2P2 |
|---|---|
分子量 |
608.6 g/mol |
IUPAC 名称 |
[(9S,10S)-16-diphenylphosphanyl-9,10-dimethyl-8,11-dioxatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaen-3-yl]-diphenylphosphane |
InChI |
InChI=1S/C40H34O2P2/c1-29-30(2)42-36-26-16-28-38(44(33-21-11-5-12-22-33)34-23-13-6-14-24-34)40(36)39-35(41-29)25-15-27-37(39)43(31-17-7-3-8-18-31)32-19-9-4-10-20-32/h3-30H,1-2H3/t29-,30-/m0/s1 |
InChI 键 |
YWPVXJWTXWXPFK-KYJUHHDHSA-N |
手性 SMILES |
C[C@H]1[C@@H](OC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(O1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C |
规范 SMILES |
CC1C(OC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(O1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


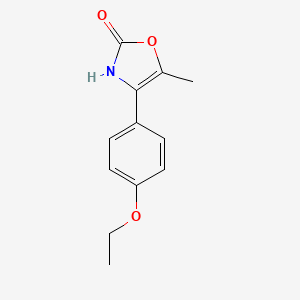
![1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12873275.png)

![2-(Carboxy(hydroxy)methyl)-7-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12873285.png)
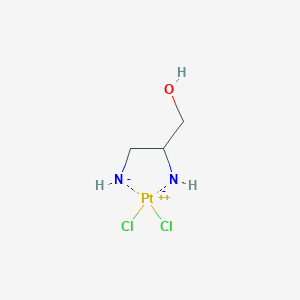
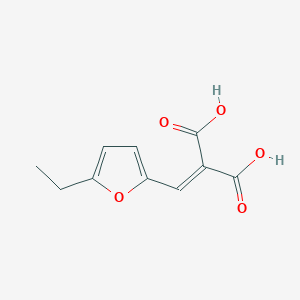
![[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide](/img/structure/B12873303.png)

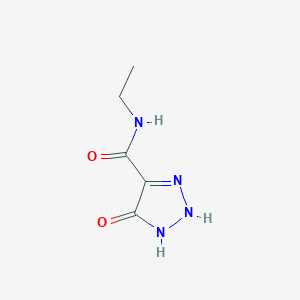
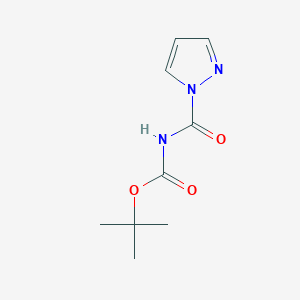
![2-(Carboxy(hydroxy)methyl)-4-fluorobenzo[d]oxazole](/img/structure/B12873321.png)
